molecular formula C6H15ClOSi B096071 (3-Chloropropoxy)trimethylsilane CAS No. 18171-15-8

(3-Chloropropoxy)trimethylsilane

Cat. No. B096071
Key on ui cas rn: 18171-15-8
M. Wt: 166.72 g/mol
InChI Key: YUOPRYLOJSXRML-UHFFFAOYSA-N
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Patent
US08383809B2

Procedure details

A solution of chlorotrimethylsilane (126.40 g, 1.164 mol) in dichloromethane (300 L) is then added dropwise maintaining the temperature between 0° C. and 5° C. When the conversion is complete, diisopropyl ether (600 mL) is added and triethylamine hydrochloride is filtered washing the pad with diisopropyl ether. The filtrate is concentrated at 38° C. under reduced pressure and the product is purified by distillation (0-5 mmHg, 70° C.). (3-Chloropropoxy)trimethylsilane is obtained as a colourless liquid (144.57 g, 0.867 mol, 82%).
Quantity
126.4 g
Type
reactant
Reaction Step One
Quantity
300 L
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[Si:2]([CH3:5])([CH3:4])[CH3:3].[CH:6]([O:9]C(C)C)(C)[CH3:7].Cl[CH2:14][Cl:15]>>[Cl:15][CH2:14][CH2:7][CH2:6][O:9][Si:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
126.4 g
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
300 L
Type
reactant
Smiles
ClCCl
Step Two
Name
Quantity
600 mL
Type
reactant
Smiles
C(C)(C)OC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature between 0° C. and 5° C
FILTRATION
Type
FILTRATION
Details
triethylamine hydrochloride is filtered
WASH
Type
WASH
Details
washing the pad with diisopropyl ether
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated at 38° C. under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the product is purified by distillation (0-5 mmHg, 70° C.)

Outcomes

Product
Name
Type
product
Smiles
ClCCCO[Si](C)(C)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.867 mol
AMOUNT: MASS 144.57 g
YIELD: PERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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